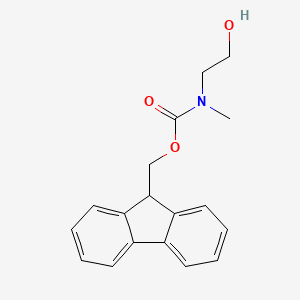

(9H-Fluoren-9-yl)methyl (2-hydroxyethyl)(methyl)carbamate

Beschreibung

(9H-Fluoren-9-yl)methyl (2-hydroxyethyl)(methyl)carbamate is a carbamate derivative featuring a fluorenylmethyl (Fmoc) protecting group, a 2-hydroxyethyl chain, and a methyl substituent on the carbamate nitrogen. The Fmoc group is widely used in peptide synthesis due to its stability under acidic conditions and ease of removal under basic conditions (e.g., piperidine). The hydroxyethyl moiety introduces polarity, while the methyl group modulates steric and electronic properties, influencing reactivity and solubility .

Eigenschaften

IUPAC Name |

9H-fluoren-9-ylmethyl N-(2-hydroxyethyl)-N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO3/c1-19(10-11-20)18(21)22-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17,20H,10-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INKRUGORSXCMAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCO)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801192448 | |

| Record name | 9H-Fluoren-9-ylmethyl N-(2-hydroxyethyl)-N-methylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801192448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147687-15-8 | |

| Record name | 9H-Fluoren-9-ylmethyl N-(2-hydroxyethyl)-N-methylcarbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=147687-15-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9H-Fluoren-9-ylmethyl N-(2-hydroxyethyl)-N-methylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801192448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Wirkmechanismus

Target of Action

Fmoc-Sarcosinol is primarily used as a protecting group for amines in peptide synthesis. The compound doesn’t have a specific biological target but plays a crucial role in the chemical formation of peptide bonds.

Mode of Action

The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). It’s a base-labile protecting group, meaning it can be removed rapidly by a base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate.

Biochemical Pathways

The primary biochemical pathway involving Fmoc-Sarcosinol is peptide synthesis. The Fmoc group allows for the efficient synthesis of peptides, including ones of significant size and complexity. It’s worth noting that the Fmoc group is stable to treatment with trifluoroacetic acid (TFA) and hydrogen bromide/acetic acid.

Result of Action

The primary result of Fmoc-Sarcosinol’s action is the formation of peptides. The Fmoc group allows for the efficient and rapid synthesis of peptides, contributing to the development of various biochemical compounds and potential medicines.

Action Environment

The action of Fmoc-Sarcosinol is influenced by the environment in which it is used. For instance, the removal of the Fmoc group is facilitated by the presence of a base. Additionally, the compound’s stability and efficacy can be affected by factors such as pH and temperature.

Biologische Aktivität

(9H-Fluoren-9-yl)methyl (2-hydroxyethyl)(methyl)carbamate, often referred to as Fmoc-Sarcosinol, is a carbamate derivative that has garnered attention in the fields of medicinal chemistry and biological research. Its structure, featuring a fluorenylmethyl group, a hydroxymethyl group, and a methyl carbamate moiety, allows it to serve multiple roles in biological systems, particularly as a probe for studying enzyme interactions and as a potential drug delivery agent.

- Molecular Formula : C₁₈H₁₉NO₃

- CAS Number : 147687-15-8

- Solubility : This compound exhibits good solubility in organic solvents, which enhances its applicability in various biochemical assays.

The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors. The fluorenylmethyl group enhances binding affinity, while the carbamate moiety facilitates stable complex formation. The hydroxymethyl and methyl groups contribute to solubility and stability, making the compound effective in modulating enzymatic activities.

1. Enzyme-Substrate Interaction Studies

The compound acts as a probe for enzyme-substrate interactions. It mimics natural substrates, allowing researchers to investigate enzyme mechanisms and kinetics. Its application in these studies provides insights into catalytic processes and can lead to the development of enzyme inhibitors or activators.

2. Drug Delivery Systems

Research indicates that this compound can enhance the solubility and bioavailability of various drugs. By forming stable complexes with therapeutic agents, it improves their pharmacokinetic profiles, making it a promising candidate for drug delivery applications.

3. Antimicrobial Activity

Recent studies have explored the antimicrobial properties of derivatives of this compound. For instance, mono-N-alkylated variants have shown increased selectivity against fungal pathogens compared to their unmodified counterparts .

Study 1: Antifungal Activity

In a study assessing the antifungal properties of N-alkylated derivatives of amphotericin B synthesized from this compound, researchers found that these derivatives exhibited significant antifungal activity while demonstrating reduced cytotoxicity towards human cells. The MTT assay revealed that specific modifications led to enhanced efficacy against resistant fungal strains .

Study 2: Cytotoxicity Assessment

A comparative analysis evaluated the cytotoxic effects of various derivatives on human embryonic kidney cells (HEK293). The results indicated that while some derivatives maintained low toxicity levels, others exhibited significant cytotoxicity, suggesting that structural modifications can greatly influence biological activity .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Fmoc-Sarcosinol | Fmoc-Sarcosinol | Enzyme probe; drug delivery |

| (9H-Fluoren-9-yl)methyl (2-(hydroxymethyl)-3-methylbutyl)carbamate | Similar structure with additional methyl groups | Used in peptide synthesis |

| (9H-Fluoren-9-yl)methyl (2-hydroxyethyl)(nonyl)carbamate | Longer alkyl chain | Enhanced lipophilicity |

Vergleich Mit ähnlichen Verbindungen

Substituent Variations in Fmoc-Protected Carbamates

The table below highlights key structural analogs and their distinguishing features:

Physicochemical Properties

- Polarity and Solubility : The hydroxyethyl group increases hydrophilicity compared to analogs like (9H-Fluoren-9-yl)methyl (2-oxoethyl)carbamate (logP ~1.2 vs. ~2.5) .

- Melting Points: Methyl substitution may reduce crystallinity; the target compound is typically isolated as an oil, whereas (9H-Fluoren-9-yl)methyl (3-aminopropyl)carbamate hydrochloride forms a solid (mp: 214–219°C) .

- Spectral Data :

Stability and Reactivity

- Deprotection : The methyl group slightly stabilizes the carbamate against base-induced cleavage, requiring longer exposure to piperidine compared to (9H-Fluoren-9-yl)methyl (2-hydroxyethyl)carbamate .

- Oxidative Sensitivity : The hydroxyethyl group is less prone to oxidation than the 2-oxoethyl analog, which may form reactive aldehydes .

Vorbereitungsmethoden

Starting Materials

- 2-(Methylamino)ethanol : A primary amine with a hydroxyethyl side chain, serving as the nucleophile.

- N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-Suc) : An activated ester of fluorenylmethoxycarbonyl, acting as the carbamoyl donor.

Reaction Conditions and Procedure

The synthesis is typically conducted under mild conditions to preserve the integrity of the functional groups:

- Solvent : Dichloromethane (CH2Cl2) is used as the reaction medium.

- Temperature : The reaction mixture is initially cooled with ice (0°C) to control the exothermic nature of the carbamate formation.

- Molar Ratios : Approximately 1:1.05 molar ratio of Fmoc-Suc to 2-(methylamino)ethanol is employed to ensure complete conversion.

- Reaction Time : The mixture is stirred overnight at room temperature to allow full reaction.

Stepwise Synthesis

- Dissolve 33.74 g (100 mmol) of Fmoc-Suc in 100 mL of dichloromethane.

- Add 8.25 mL (105 mmol) of 2-(methylamino)ethanol dropwise while maintaining the temperature at 0°C.

- Stir the reaction mixture at room temperature overnight (~12-16 hours).

- Wash the organic phase with water to remove succinimide byproducts.

- Concentrate the dichloromethane solution under reduced pressure.

- Purify the crude product by medium pressure chromatography using an ethyl acetate/hexane gradient (1:1 to 1:0).

Yield and Purity

- The described method yields the target compound with a high yield of approximately 97%.

- Purity is typically confirmed by chromatographic and spectroscopic methods (e.g., HPLC, NMR).

| Parameter | Value |

|---|---|

| Starting material (Fmoc-Suc) | 33.74 g (100 mmol) |

| Nucleophile (2-(methylamino)ethanol) | 8.25 mL (105 mmol) |

| Solvent | Dichloromethane (100 mL) |

| Temperature | 0°C (initial), then room temp |

| Reaction time | Overnight (~12-16 hours) |

| Purification method | Medium pressure chromatography |

| Yield | 97% |

| Molecular weight | 297.35 g/mol |

Mechanistic Insights

The reaction proceeds via nucleophilic attack of the amine nitrogen of 2-(methylamino)ethanol on the activated carbonyl carbon of the Fmoc-succinimide ester. This leads to the formation of the carbamate linkage and release of N-hydroxysuccinimide as a byproduct. The hydroxyethyl side chain remains intact, providing a handle for further functionalization if needed.

Analytical and Research Findings

- The product’s identity and purity are confirmed by spectroscopic techniques such as NMR (proton and carbon), mass spectrometry, and HPLC.

- The reaction conditions are optimized to minimize side reactions such as hydrolysis or over-alkylation.

- The use of dichloromethane as solvent ensures good solubility of reactants and facilitates easy removal post-reaction.

- Cooling during addition controls the exothermic reaction and prevents decomposition.

Summary Table of Preparation Method

| Step | Description | Conditions/Details | Outcome |

|---|---|---|---|

| 1 | Dissolution of Fmoc-Suc | 33.74 g in 100 mL dichloromethane | Clear solution |

| 2 | Addition of 2-(methylamino)ethanol | 8.25 mL added dropwise at 0°C | Controlled reaction initiation |

| 3 | Stirring overnight | Room temperature, ~12-16 hours | Completion of carbamate formation |

| 4 | Washing organic layer | Water wash to remove byproducts | Purified organic phase |

| 5 | Concentration and purification | Reduced pressure evaporation; chromatography (ethyl acetate/hexane gradient) | Pure product isolated |

| 6 | Yield and characterization | 97% yield; confirmed by HPLC, NMR | High purity product |

Q & A

Q. What thermodynamic models explain solvent effects on reaction kinetics?

- Methodological Answer : The Eyring equation correlates rate constants () with solvent polarity () and temperature (). For example, in DMF (), activation energies () for carbamate formation are lower than in THF () due to enhanced stabilization of transition states .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.